REACTION_CXSMILES
|
[C:1]1([N:11]([S:18]([F:21])([F:20])[F:19])[C:12]2C=CC=C[CH:13]=2)C2C(=CC=CC=2)C=C[CH:2]=1.C(C1CC[C:29](=[O:32])CC1)(C)(C)C.C(C1CCC(F)(F)CC1)(C)(C)C.C(C1CCC(F)=CC1)(C)(C)C.[CH:56]1([OH:64])CCCCCCC1.COCCN(S(F)(F)F)C>C(Cl)Cl.CCO>[CH3:56][O:64][CH2:2][CH2:1][N:11]([S:18]([F:21])([F:20])[F:19])[CH2:12][CH2:13][O:32][CH3:29]
|
Name
|
alkoxyalkyl aminosulfur trifluorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCN(C)S(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
N-naphthyl-N-phenylaminosulfur trifluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)N(C1=CC=CC=C1)S(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)(F)F
|
Name
|
4-t-butyl-1-fluorocyclohexene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CC=C(CC1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCC1)O
|
Name
|
diaryl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
arylalkyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-methoxyethyl-N-phenylaminosulfur trifluorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
several days
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
the rate of reaction considerably
|
Type
|
WAIT
|
Details
|
The reaction time was reduced from several days to ˜16 h
|
Type
|
CUSTOM
|
Details
|
The effect of HF on reaction rate
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COCCN(CCOC)S(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |